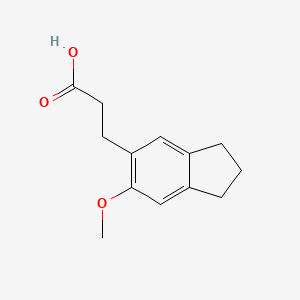
3-(6-Methoxy-indan-5-yl)-propionic acid
Vue d'ensemble
Description
3-(6-Methoxy-indan-5-yl)-propionic acid (MIPA) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including biochemistry and physiology. MIPA has been found to act as an agonist at certain types of receptors, and it has been proposed to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
3-(6-Methoxy-indan-5-yl)-propionic acid has been studied for its potential applications in various scientific fields. It has been studied for its ability to act as an agonist at certain types of receptors, such as the serotonin 5-HT3 receptor. It has also been studied for its potential anti-inflammatory and anti-nociceptive effects. In addition, this compound has been studied for its potential applications in the field of neuroscience, as it has been found to have an inhibitory effect on the release of glutamate.
Mécanisme D'action
The mechanism of action of 3-(6-Methoxy-indan-5-yl)-propionic acid is not yet fully understood. However, it is believed to act as an agonist at certain types of receptors, such as the serotonin 5-HT3 receptor. It is also believed to act as an inhibitor of the release of glutamate. In addition, it is believed to have an anti-inflammatory and anti-nociceptive effect.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at certain types of receptors, such as the serotonin 5-HT3 receptor. It has also been found to have an inhibitory effect on the release of glutamate and to have anti-inflammatory and anti-nociceptive effects. In addition, this compound has been found to have anti-oxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(6-Methoxy-indan-5-yl)-propionic acid in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize this compound using a variety of methods. In addition, this compound has been found to have a variety of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not yet fully understood, and it is not yet possible to accurately predict the effects that this compound will have on a given system.
Orientations Futures
There are a variety of potential future directions for research into 3-(6-Methoxy-indan-5-yl)-propionic acid. One potential direction is to further study the mechanism of action of this compound and to develop methods for predicting its effects on a given system. Another potential direction is to further study the biochemical and physiological effects of this compound and to develop methods for using this compound in medical treatments. In addition, further research into the synthesis methods of this compound could lead to improved methods for synthesizing this compound. Finally, further research into the potential applications of this compound in various scientific fields could lead to new and innovative uses for this compound.
Propriétés
IUPAC Name |
3-(6-methoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12-8-10-4-2-3-9(10)7-11(12)5-6-13(14)15/h7-8H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXSKOCTDWZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



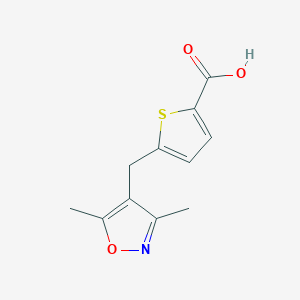
![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)
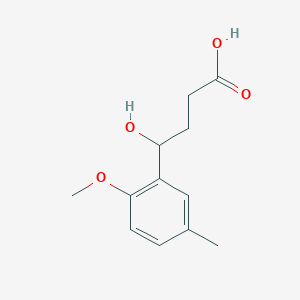
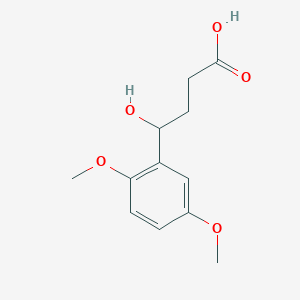

amino]-acetic acid](/img/structure/B3162538.png)
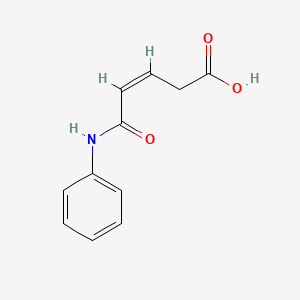
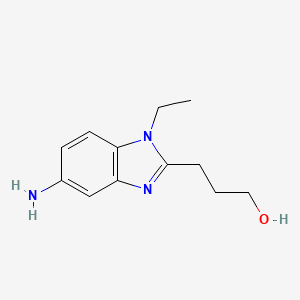
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/structure/B3162578.png)
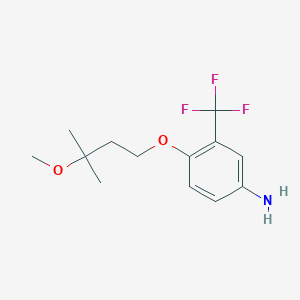
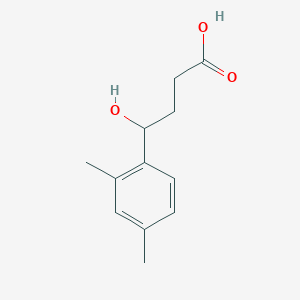
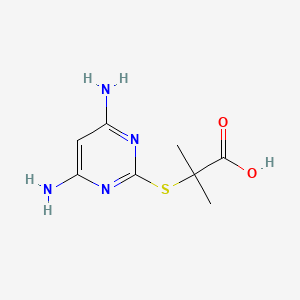
![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)